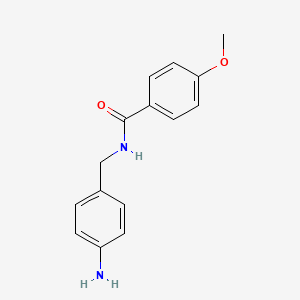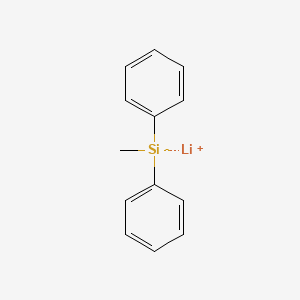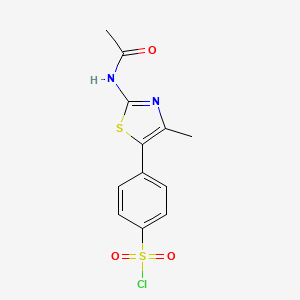![molecular formula C15H14BrNO3S B8375998 N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide](/img/structure/B8375998.png)
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide is a chemical compound with the molecular formula C15H14BrNO3S It is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a formamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of formamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Sulfide derivatives are formed.
Coupling Reactions: Biaryl compounds are the primary products.
科学研究应用
N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-[(4-bromophenyl)(toluene-4-sulfonyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways .
相似化合物的比较
Similar Compounds
4-Bromophenyl Methyl Sulfone: This compound shares the bromophenyl and sulfonyl groups but lacks the formamide group.
4-Methylphenyl Sulfonyl Chloride: It contains the methylphenylsulfonyl group but does not have the bromophenyl or formamide groups.
N-[(4-Bromophenyl)(toluene-4-sulfonyl)methyl]formamide: This compound is structurally similar but has a toluene-4-sulfonyl group instead of a 4-methylphenylsulfonyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromophenyl and sulfonyl groups allows for diverse chemical modifications, while the formamide group enhances its potential as a pharmacophore .
属性
分子式 |
C15H14BrNO3S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18) |
InChI 键 |
BVCWSAQVSPBQLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)NC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl[7-(5-isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate](/img/structure/B8375916.png)
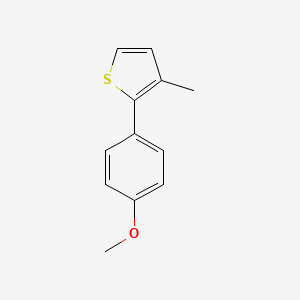
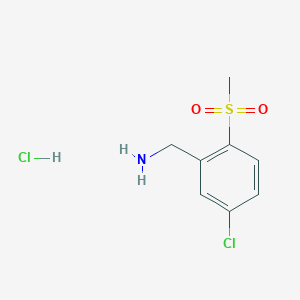

![N-{[(Hex-5-yn-1-yl)oxy]carbonyl}-3-methyl-L-valine](/img/structure/B8375947.png)
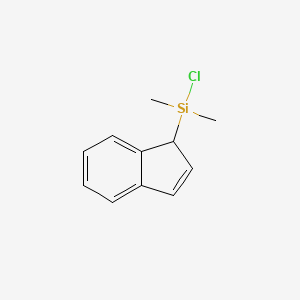
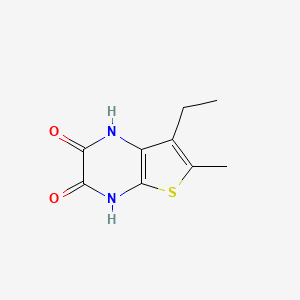
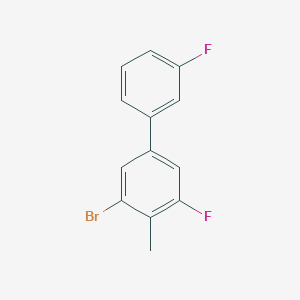
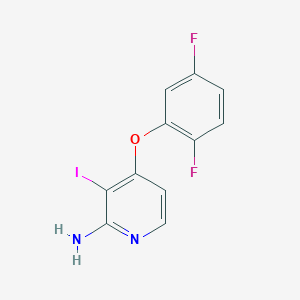
![11-Chloromethyl-dibenzo[b,f][1,4]oxazepin](/img/structure/B8375979.png)
